Cas no 73724-46-6 (Fmoc-Ser-Obzl)

Fmoc-Ser-Obzl (Fmoc-Serine-O-Benzyl) is a protected serine derivative widely used in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group provides orthogonal protection for the α-amino group, enabling selective deprotection under mild basic conditions, while the benzyl (Obzl) ester safeguards the carboxyl group against premature activation. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where its stability and compatibility with standard Fmoc-based protocols ensure high coupling efficiency. Its crystalline form enhances handling precision, and the benzyl ester can be cleaved via hydrogenolysis, offering flexibility in deprotection strategies. Fmoc-Ser-Obzl is a reliable building block for constructing complex peptides with serine residues.
Fmoc-Ser-Obzl structure
Fmoc-Ser-Obzl structure
商品名:Fmoc-Ser-Obzl
CAS番号:73724-46-6
MF:C25H23NO5
メガワット:417.45382
MDL:MFCD09752867
CID:553867

Fmoc-Ser-Obzl 化学的及び物理的性質

名前と識別子

    • (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
    • Fmoc-Ser-Obzl
    • FMOC-SER(BZL)-OH
    • Fmoc-Ser-Obn
    • L-Serine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, phenylmethyl ester
    • (S)-benzyl 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-hydroxypropanoate
    • Fmoc-(Ac)-L-serine
    • Fmoc-L-Ser(Ac)
    • Fmoc-L-serine benzyl ester
    • Fmoc-L-Serine(Ac)
    • Fmoc-L-Ser-OBn
    • Fmoc-Ser(Ac)
    • Fmoc-Ser-CO2Bn
    • FT-0696205
    • N-(9-fluorenylmethyloxycarbonyl)-L-serine benzyl ester
    • N-(fluoren-9-yl-methoxycarbonyl)-L-serine benzyl ester
    • MDL: MFCD09752867
    • インチ: InChI=1S/C25H23NO5/c27-14-23(24(28)30-15-17-8-2-1-3-9-17)26-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23,27H,14-16H2,(H,26,29)/t23-/m0/s1
    • InChIKey: GXJVEJVEJKIXCH-QHCPKHFHSA-N
    • ほほえんだ: O=C(OCC1=CC=CC=C1)[C@@H](NC(OCC2C3=C(C4=C2C=CC=C4)C=CC=C3)=O)CO

計算された属性

  • せいみつぶんしりょう: 417.15769
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 10

じっけんとくせい

  • 密度みつど: 1.279±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 98-100 ºC
  • ふってん: 656.2°C at 760 mmHg
  • ようかいど: Insuluble (4.6E-3 g/L) (25 ºC),
  • PSA: 84.86

Fmoc-Ser-Obzl セキュリティ情報

Fmoc-Ser-Obzl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM397774-100g
(S)-Benzyl 2-((((9h-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
73724-46-6 95%+
100g
$*** 2023-03-30
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F74210-10g
Fmoc-Ser-Obzl
73724-46-6 98%
10g
¥105.0 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1069518-5g
Fmoc-Ser-Obzl
73724-46-6 98%
5g
¥67.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F74210-5g
Fmoc-Ser-Obzl
73724-46-6 98%
5g
¥55.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F74210-100g
Fmoc-Ser-Obzl
73724-46-6 98%
100g
¥972.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F74210-25g
Fmoc-Ser-Obzl
73724-46-6 98%
25g
¥259.0 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RT712-1g
Fmoc-Ser-Obzl
73724-46-6 98%
1g
67.0CNY 2021-07-12
abcr
AB258995-5 g
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-serine benzyl ester, 95%; .
73724-46-6 95%
5g
€92.10 2022-06-11
abcr
AB258995-100 g
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-serine benzyl ester, 95%; .
73724-46-6 95%
100g
€550.60 2022-06-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1069518-100g
Fmoc-Ser-Obzl
73724-46-6 98%
100g
¥1159.00 2024-07-28

Fmoc-Ser-Obzl 関連文献

Fmoc-Ser-Obzlに関する追加情報

Fmoc-Ser-Obzl: A Comprehensive Overview

Fmoc-Ser-Obzl, also known by its CAS number 73724-46-6, is a compound of significant interest in the fields of organic chemistry and biochemistry. This compound, which stands for 9-fluorenylmethyloxycarbonyl-L-serine benzyl ester, is widely used as a building block in peptide synthesis and other chemical reactions. Its structure combines the protective groups Fmoc (9-fluorenylmethyloxycarbonyl) and Obzl (benzyl ester), making it a versatile reagent in modern chemical research.

The synthesis of Fmoc-Ser-Obzl involves a multi-step process that typically begins with the preparation of Fmoc chloride. This intermediate is then reacted with L-serine, followed by esterification with benzyl alcohol to form the final product. The compound's stability and reactivity make it ideal for use in peptide synthesis, where it serves as a protected amino acid derivative. Recent studies have highlighted its role in the development of bioactive peptides, which are increasingly being explored for their potential in drug discovery and therapeutic applications.

In terms of applications, Fmoc-Ser-Obzl has found extensive use in solid-phase peptide synthesis (SPPS). This method allows for the efficient construction of complex peptide sequences by sequentially adding amino acids to a solid support. The Fmoc group is particularly advantageous in this context due to its compatibility with mild deprotection conditions, such as treatment with piperidine. The Obzl group, on the other hand, provides an additional layer of protection for the hydroxyl group of serine, ensuring stability during the synthesis process.

Recent advancements in chemical methodology have further expanded the utility of Fmoc-Ser-Obzl. For instance, researchers have developed novel strategies for the selective removal of the Obzl group under specific conditions, enabling greater control over the synthesis process. These innovations have been documented in several high-impact journals, underscoring the compound's importance in contemporary chemical research.

Beyond peptide synthesis, Fmoc-Ser-Obzl has also been utilized in the study of enzymatic reactions and protein interactions. Its role as a substrate or inhibitor in enzymology experiments has provided valuable insights into the mechanisms of various biological processes. For example, studies involving serine proteases have employed this compound to investigate catalytic activity and substrate specificity.

The structural properties of Fmoc-Ser-Obzl contribute to its versatility in chemical research. The Fmoc group not only serves as a protective moiety but also enhances the solubility and stability of the compound during storage and handling. Additionally, its benzyl ester functionality allows for selective reactivity under certain reaction conditions, making it a valuable tool in organic synthesis.

In conclusion, Fmoc-Ser-Obzl (CAS No. 73724-46-6) is a pivotal compound in modern chemistry and biochemistry. Its unique combination of protective groups makes it indispensable in peptide synthesis and other chemical applications. With ongoing research uncovering new uses and improved synthetic methods, this compound continues to play a vital role in advancing our understanding of chemical biology and drug development.

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